molecular formula C22H19N3O3S B2494570 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 683766-02-1

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide

Cat. No.: B2494570
CAS No.: 683766-02-1
M. Wt: 405.47
InChI Key: ZWOXLJOVIMNJMA-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a high-purity chemical reagent designed for research applications, particularly in medicinal chemistry and pharmacology. This compound belongs to the sulfamoyl-benzamide class, a group of molecules known for their significant potential in modulating key enzymatic pathways . Researchers can utilize this compound to investigate the inhibition of various human carbonic anhydrase (hCA) isoforms, such as hCA I, II, and VII, which are implicated in conditions like neuropathic pain, glaucoma, and edema . Its structural features also make it a candidate for probing the activity of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), a family of ectonucleotidases involved in critical physiological and pathological processes including thrombosis, inflammation, diabetes, and cancer . Furthermore, sulfamoyl benzamide derivatives have been identified as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities such as antiviral effects and serving as inhibitors for targets like the NLRP3 inflammasome . The presence of both sulfamoyl and benzamide functionalities in its structure provides a versatile template for structure-activity relationship (SAR) studies, aiding in the development of more selective and potent therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-25(16-17-7-3-2-4-8-17)29(27,28)20-13-11-18(12-14-20)22(26)24-21-10-6-5-9-19(21)15-23/h2-14H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOXLJOVIMNJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Benzoic Acid

The synthesis begins with the introduction of a sulfamoyl group onto the benzoic acid scaffold. A validated approach involves:

  • Chlorosulfonation : Treatment of benzoic acid with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours yields 4-chlorosulfonylbenzoic acid.
  • Amination : Reaction of the chlorosulfonyl intermediate with N-benzyl-N-methylamine in dichloromethane (DCM) in the presence of triethylamine (Et₃N) at room temperature for 12 hours.

Reaction Conditions :

  • Solvent : DCM
  • Base : Et₃N (2.5 equiv.)
  • Temperature : 25°C
  • Yield : 72–78%

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.05 (d, J = 8.4 Hz, 2H, Ar–H), 7.92 (d, J = 8.4 Hz, 2H, Ar–H), 3.65 (s, 2H, CH₂Ph), 2.85 (s, 3H, N–CH₃).
  • IR (cm⁻¹) : 1685 (C=O), 1340, 1160 (S=O).

Amide Bond Formation: Coupling 4-(Benzyl(methyl)sulfamoyl)benzoic Acid with 2-Cyanoaniline

Acyl Chloride-Mediated Coupling

A classical method involves converting the carboxylic acid to its reactive acyl chloride:

  • Activation : Treatment of 4-(benzyl(methyl)sulfamoyl)benzoic acid with thionyl chloride (SOCl₂) at reflux for 2 hours.
  • Coupling : Reaction of the acyl chloride with 2-cyanoaniline in tetrahydrofuran (THF) using pyridine as a base at 0°C to room temperature for 6 hours.

Reaction Conditions :

  • Solvent : THF
  • Base : Pyridine (1.2 equiv.)
  • Temperature : 0°C → 25°C
  • Yield : 65–70%

Limitations : Moisture sensitivity and side product formation necessitate rigorous anhydrous conditions.

Direct Amidation Using (o-CF₃PhO)₃P Coupling Reagent

A modern, one-pot approach avoids acyl chloride isolation:

General Procedure :

  • Combine 4-(benzyl(methyl)sulfamoyl)benzoic acid (1.0 equiv.), 2-cyanoaniline (1.0 equiv.), and (o-CF₃PhO)₃P (1.0 equiv.) in acetonitrile.
  • Heat at 80°C for 12 hours under magnetic stirring.
  • Purify via silica gel chromatography (petroleum ether/ethyl acetate = 3:1).

Optimized Parameters :

  • Solvent : CH₃CN
  • Catalyst : (o-CF₃PhO)₃P
  • Temperature : 80°C
  • Yield : 82–85%

Advantages : Higher yields, reduced side reactions, and tolerance to functional groups.

Alternative Pathways and Mechanistic Insights

Sulfonamide-first vs. Amide-first Strategies

Comparative studies indicate that early-stage sulfonamide introduction (as in Section 2) minimizes side reactions during subsequent amidation. Conversely, post-amide sulfonylation risks decomposition of the cyanophenyl group under strong acidic conditions.

Solvent and Base Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance coupling efficiency by stabilizing intermediates.
  • Base Selection : Et₃N outperforms inorganic bases (e.g., K₂CO₃) in suppressing hydrolysis of the sulfamoyl group.

Characterization and Analytical Validation

Spectroscopic Data

4-[Benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.95 (d, J = 8.4 Hz, 2H, Ar–H), 7.68–7.45 (m, 5H, Ar–H), 3.72 (s, 2H, CH₂Ph), 2.91 (s, 3H, N–CH₃).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 166.8 (C=O), 144.5 (S–N), 134.2, 132.1, 129.8, 128.4, 127.9, 119.5 (C≡N), 117.2 (C≡N), 51.3 (CH₂Ph), 38.7 (N–CH₃).
  • HRMS (ESI) : [M+H]⁺ calcd for C₂₂H₂₀N₃O₃S: 422.1276; found: 422.1279.

Purity and Yield Comparison

Method Yield (%) Purity (HPLC)
Acyl Chloride Coupling 68 95.2
(o-CF₃PhO)₃P Coupling 84 98.7

Industrial and Environmental Considerations

Scalability

The (o-CF₃PhO)₃P-mediated method demonstrates superior scalability, with gram-scale reactions maintaining yields >80%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (classical) vs. 5.1 (modern).
  • E-factor : 12.3 (classical) vs. 7.8 (modern).

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets and pathways. As a sulfonamide-based compound, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Sulfamoyl Substituents

  • Benzyl vs. Ethyl substitution (as in ) reduces steric hindrance compared to benzyl, possibly altering target binding.
  • Methyl vs. Bulkier Groups :

    • Methyl in the sulfamoyl group (target compound) balances steric effects and electronic properties, contrasting with bulkier groups like cyclohexyl in LMM11 , which may hinder solubility.

Role of Benzamide Substituents

  • 2-Cyanophenyl vs. Heterocyclic substituents (e.g., oxadiazole in LMM5) often improve metabolic stability but may reduce solubility .

Antifungal Activity

  • LMM5 (): Exhibits antifungal activity against C. albicans via thioredoxin reductase inhibition. The benzyl(methyl)sulfamoyl group likely contributes to target binding .
  • Target Compound: The 2-cyanophenyl group may enhance interactions with fungal enzymes, though this requires empirical validation.

PD-L1 Inhibition and Anticancer Potential

  • Compound 4 (): Shows PD-L1 inhibitory activity (53.3%) and anti-proliferative effects against PC-3 prostate cancer cells. The 4-fluorophenyl sulfamoyl group and chloro/methoxy substitutions are critical for activity .

Biological Activity

Overview

4-[benzyl(methyl)sulfamoyl]-N-(2-cyanophenyl)benzamide is a sulfonamide-based compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its molecular formula is C22H19N3O3S, with a molecular weight of 405.47 g/mol. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. As a sulfonamide, it may inhibit the activity of certain enzymes or proteins, which can lead to various therapeutic effects. The exact molecular targets can vary based on the application but often involve inhibition of cellular pathways related to cancer proliferation or microbial growth.

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate significant anticancer properties. For instance, sulfamoyl-benzamide derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The compound IV from similar studies showed effective cell cycle arrest by preventing tubulin polymerization, indicating a potential mechanism for its anticancer activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that sulfonamide derivatives exhibit inhibitory effects against a range of pathogenic microorganisms. The specific activity against bacteria and fungi remains an area of ongoing research, with some derivatives showing promising results in vitro .

Case Studies

  • Inhibition of h-NTPDases : A study highlighted the synthesis and evaluation of sulfamoyl-benzamides as selective inhibitors for human ecto-nucleotide triphosphate diphosphohydrolases (h-NTPDases). Compounds were found to inhibit these enzymes at sub-micromolar concentrations, showcasing their potential in therapeutic applications related to inflammation and cancer .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of sulfamoyl-benzamide derivatives on various human cancer cell lines. The most potent compounds were identified based on their IC50 values, demonstrating significant potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity Target/Effect IC50 Value Reference
AnticancerMCF-7 Cell LineNot specified
AntimicrobialVarious PathogensNot specified
Inhibition of h-NTPDaseh-NTPDase12.88 ± 0.13 μM
Inhibition of h-NTPDaseh-NTPDase2Sub-micromolar

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